(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride typically involves the reaction of 4-methyl-3-(methylsulfonyl)benzaldehyde with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine . The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various alkyl halides or acyl chlorides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amine compounds .
Scientific Research Applications
(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3-(methylsulfonyl)phenyl)methanamine hydrochloride
- (3-Methanesulfonyl-4-methylphenyl)methanamine
Uniqueness
(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of both a methanesulfonyl group and a methyl group on the phenyl ring . These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-methyl-3-methylsulfonylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONWJRABVVDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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